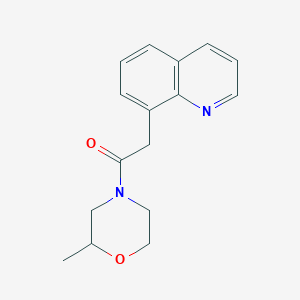
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide, also known as ESI-09, is a synthetic small molecule that has been shown to selectively inhibit the activity of Epithelial Sodium Channels (ENaC). ENaC plays a crucial role in the regulation of sodium and water homeostasis in various epithelial tissues, including the lungs, kidneys, and colon. Therefore, ESI-09 has garnered significant attention as a potential therapeutic agent for the treatment of various diseases, including cystic fibrosis, hypertension, and edema.
Mecanismo De Acción
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide exerts its effects by binding to a specific site on the extracellular domain of ENaC, leading to a conformational change that inhibits channel activity. This results in a reduction in sodium and water reabsorption, leading to improved fluid clearance in various epithelial tissues.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have several biochemical and physiological effects, including reduced sodium and water reabsorption, improved lung function, and reduced blood pressure. Additionally, N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been shown to reduce inflammation and oxidative stress in various preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments, including its selectivity for ENaC, its ability to improve fluid clearance in various epithelial tissues, and its potential therapeutic applications for various diseases. However, there are also some limitations to using N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide in lab experiments, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide, including further optimization of its pharmacokinetic properties, evaluation of its safety and efficacy in clinical trials, and investigation of its potential therapeutic applications for various diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide's effects on ENaC and to identify potential off-target effects.
Métodos De Síntesis
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylbutan-2-amine with 2-chloroquinoline-3-carboxylic acid, followed by cyclization and subsequent acylation. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been extensively studied in various preclinical models, including in vitro and in vivo experiments. In vitro studies have demonstrated that N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can selectively inhibit ENaC activity without affecting other ion channels or transporters. In vivo studies have shown that N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can improve lung function in a mouse model of cystic fibrosis and reduce blood pressure in hypertensive rats.
Propiedades
IUPAC Name |
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-15(2,3)17-14(19)11-9-10-7-5-6-8-12(10)16-13(11)18/h5-9H,4H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYEFHFIRRNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507998.png)
![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)
![1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508021.png)



![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)
